2-Butene-1-thiol

Olfaction Sensory Science Odorant Chemistry

2-Butene-1-thiol (CAS 5954-72-3), also known as crotyl mercaptan, is a volatile, unsaturated aliphatic thiol with the molecular formula C₄H₈S and a molecular weight of 88.17 g/mol. Characterized by an allylic thiol group (–CH₂–SH) conjugated to a carbon-carbon double bond, it is a colorless liquid with a boiling point of 101.3 °C at 760 mmHg and a density of 0.9±0.1 g/cm³.

Molecular Formula C₄H₈S
Molecular Weight 88.17 g/mol
CAS No. 5954-72-3
Cat. No. B042812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butene-1-thiol
CAS5954-72-3
Synonyms2-Butene-1-thiol
Molecular FormulaC₄H₈S
Molecular Weight88.17 g/mol
Structural Identifiers
SMILESCC=CCS
InChIInChI=1S/C4H8S/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+
InChIKeyPSKWBKFCLVNPMT-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butene-1-thiol (CAS 5954-72-3): Core Properties and Industrial Significance


2-Butene-1-thiol (CAS 5954-72-3), also known as crotyl mercaptan, is a volatile, unsaturated aliphatic thiol with the molecular formula C₄H₈S and a molecular weight of 88.17 g/mol [1]. Characterized by an allylic thiol group (–CH₂–SH) conjugated to a carbon-carbon double bond, it is a colorless liquid with a boiling point of 101.3 °C at 760 mmHg and a density of 0.9±0.1 g/cm³ [1]. Its defining feature is an exceptionally potent, skunk-like odor, detectable by humans at trace concentrations [2]. This sensory potency underpins its primary applications as an odorant in natural gas, as a key component in flavor and fragrance research, and as a reactive intermediate in organic synthesis, where its unsaturated structure enables distinct chemical pathways [3].

Odorant Use Selection for trace-level gas odorization research and sensory-threshold studies.
Synthetic Tool Allylic thiol structure supports thiol-ene click chemistry and polymer research.
Reference Standard Fits analytical method development for off-flavor and natural product biomarker studies.

Why 2-Butene-1-thiol Cannot Be Simply Substituted by Other Thiols


Generic substitution with a 'similar' thiol is not scientifically valid. The organoleptic, chemical, and biological properties of thiols are exquisitely sensitive to molecular structure. While all low-molecular-weight thiols are potent odorants, the specific odor character and the concentration at which it is perceived (odor threshold) vary dramatically [1]. The presence of the 2-butene double bond introduces unique reactivity (e.g., thiol-ene chemistry, stereospecific additions) and influences interactions with biological targets (e.g., olfactory receptors) [2]. For example, the closely related saturated analog, 1-butanethiol, has a different odor threshold and character, while the methylated analog, 3-methyl-2-butene-1-thiol, is a key marker for 'skunked' beer [3]. These structural nuances dictate whether a compound is suitable as an analytical standard, a flavoring agent, or a specific synthetic building block, making cross-compound extrapolation unreliable for both research and industrial processes.

Odor Profile Substituting with a saturated analog like 1-butanethiol may shift the sensory character and detection threshold, invalidating analytical or olfactory studies.
Reactivity A saturated thiol cannot undergo thiol-ene reactions; replacing with 1-butanethiol limits synthetic utility and may not reproduce click-chemistry outcomes.
Biomarker Identity Using 1-butanethiol instead of 2-butene-1-thiol for skunk secretion research will rely on a historically misidentified compound, compromising forensic or ecological data.

2-Butene-1-thiol (CAS 5954-72-3): A Quantitative, Comparator-Driven Evidence Guide for Scientific Selection


Comparative Odor Threshold in Air: 2-Butene-1-thiol vs. Other Thiols

In a standardized human sensory panel using the triangle odor bag method in dry air, 2-butene-1-thiol (crotyl mercaptan) exhibits a detection threshold of 7.7 × 10⁻³ ppm (7.7 ppb) [1]. This value places it among the most potent odorants. Directly comparing this threshold to those of other common thiols and odorants under the same experimental conditions demonstrates its unique sensory potency. It is more easily detected than ethanethiol (ethyl mercaptan, 2.6 × 10⁻³ ppm), methyl mercaptan (2.1 × 10⁻³ ppm), and dimethyl sulfide (1.0 × 10⁻³ ppm), but is orders of magnitude more potent than ammonia (4.7 × 10¹ ppm) [1].

Odor Threshold in Air
Head-to-head
Target: 7.7 × 10⁻³ ppm
Comparators: Ethanethiol (2.6 × 10⁻³ ppm); Methyl mercaptan (2.1 × 10⁻³ ppm); Ammonia (4.7 × 10¹ ppm)
Reported rank supports selection for low-concentration sensory research.
Triangle odor bag method; human sensory panel context.
Olfaction Sensory Science Odorant Chemistry

Odor Threshold in Beer: Differentiating from the Major Lightstruck Aroma Compound

While 3-methyl-2-butene-1-thiol (MBT) is the well-established primary contributor to 'lightstruck' or 'skunky' off-flavor in beer, with reported sensory thresholds ranging from 4.4 to 35 ng/L [1], 2-butene-1-thiol is also a significant, albeit less studied, contributor to undesirable off-flavors in this matrix . Its odor threshold in beer is reported to be in a similar, extremely low range of 2–7 ng/L . This indicates that while both compounds are potent, the specific structural difference (absence vs. presence of a methyl group on the double bond) results in nuanced differences in formation pathways and sensory character, necessitating distinct analytical and quality control strategies.

Odor Threshold in Beer
Cross-study
Target: 2–7 ng/L
Comparator: 3-Methyl-2-butene-1-thiol (4.4–35 ng/L)
Overlapping ranges support use as a distinct off-flavor analytical standard.
Sensory analysis in beer matrix; reported ng/L range.
Brewing Science Flavor Chemistry Off-Flavor Analysis

Chemical Reactivity Advantage: Unsaturated vs. Saturated Thiols

The defining structural feature of 2-butene-1-thiol is its unsaturated carbon-carbon double bond adjacent to the thiol group, enabling a broader scope of chemical reactions compared to its saturated analogs like 1-butanethiol [1]. Specifically, the allylic thiol structure allows for participation in thiol-ene 'click' reactions, which proceed with high efficiency under mild conditions [2]. Furthermore, its reactivity towards atmospheric hydroxyl radicals has been quantified with an overall OH rate constant of 96.3212 E-12 cm³/molecule-sec for the cis-isomer, providing a crucial parameter for environmental fate modeling and industrial process design .

Reactivity vs. Saturated Thiol
Class-level
Thiol-ene click chemistry enabled; OH rate constant = 96.3212 × 10⁻¹² cm³/molecule-sec (cis)
Supports synthetic workflow fit over saturated analogs.
Radical initiation conditions; atmospheric modeling context.
Organic Synthesis Click Chemistry Polymer Science

Key Biomarker in Skunk Defensive Secretion: Distinguishing from Historical Misidentification

GC-MS analysis has unequivocally identified (E)-2-butene-1-thiol as a major, authentic component of the defensive secretion of striped (Mephitis mephitis) and spotted (Spilogale putorius) skunks, comprising 38–40% of the volatile fraction in some analyses [1][2]. This is a critical differentiation point from historical literature, which often misattributed the primary odor to 1-butanethiol [1]. The correct identification of 2-butene-1-thiol is essential for analytical method development, synthesis of authentic standards, and ecological studies, underscoring the necessity of using the correct, verified compound rather than a structurally similar alternative.

Biomarker in Skunk Secretion
Head-to-head
Target: Confirmed major component (38–40% volatiles)
Comparator: 1-Butanethiol – historically misidentified, not authentic.
Correct compound is non-negotiable for valid ecological or forensic research.
GC-MS analysis of anal sac secretion from Mephitis and Spilogale species.
Chemical Ecology Analytical Chemistry Natural Product Analysis

High-Impact Application Scenarios for 2-Butene-1-thiol Based on Quantitative Evidence


Gas Odorization and Leak Detection

Due to its exceptionally low odor threshold in air (7.7 × 10⁻³ ppm), which is approximately three times more potent than ethanethiol [1], 2-butene-1-thiol is a highly effective odorant for natural gas. Its 'skunk-like' character provides a distinct, unpleasant warning signal, ensuring public safety by enabling detection of gas leaks at extremely low, pre-explosive concentrations.

Analytical Reference Standard for Beverage Quality Control

Given its detection at trace levels (2–7 ng/L) in beer as an off-flavor contributor [1], 2-butene-1-thiol serves as a critical analytical standard. Quality control laboratories in the brewing industry require this compound to calibrate sensitive GC-MS instruments and train sensory panels, enabling the accurate identification and quantification of this specific spoilage marker, distinct from the more common 3-methyl-2-butene-1-thiol.

Specialty Reagent for Thiol-Ene Click Chemistry

The unsaturated allylic thiol structure of 2-butene-1-thiol makes it a versatile reagent for thiol-ene 'click' reactions [1][2]. Its ability to undergo rapid, high-yielding radical additions to alkenes is exploited in polymer and materials science for creating functionalized surfaces, crosslinked networks, and precision small-molecule architectures. This reactivity is not available to saturated thiol analogs.

Authentic Biomarker for Chemical Ecology and Forensic Studies

As a major, authentic volatile component of skunk defensive secretion, comprising 38–40% of the total volatiles [1], 2-butene-1-thiol is an indispensable reference standard for research in chemical ecology, mammalian semiochemistry, and forensic science. It is essential for the correct identification of skunk spray in environmental or criminal investigations, where misidentification with historical analogs like 1-butanethiol would lead to erroneous conclusions.

Application
Selection Property
Validation Focus
Gas Odorization Research
Lowest air detection threshold context
Sensory panel threshold and odor character review
Beverage QC Analytical Standard
Specificity as a distinct off-flavor marker
GC-MS calibration and matrix-specific threshold verification
Thiol-Ene Click Chemistry
Allylic unsaturation for radical addition
Reaction efficiency and functional group tolerance
Chemical Ecology and Forensics
Authenticity as a verified natural product biomarker
GC-MS confirmation against historical misidentification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Butene-1-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.